4H-1,3-Benzothiazine, 2-ethyl-4,4-dimethyl-, hydrochloride
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Overview
Description
4H-1,3-Benzothiazine, 2-ethyl-4,4-dimethyl-, hydrochloride is a heterocyclic compound that features a benzene ring fused to a thiazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzothiazine, 2-ethyl-4,4-dimethyl-, hydrochloride typically involves the cyclization of substituted 2-aminobenzenethiols with β-ketoesters. One efficient method involves the use of 2-amino-5-chlorophenyl disulfide and ethyl acetylenecarboxylate in the presence of copper(I) iodide (CuI) as a catalyst . Microwave irradiation can also be employed to promote this coupling reaction, resulting in moderate yields .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to achieve higher yields and purity. The use of microwave irradiation and CuI catalysis are common techniques employed to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Benzothiazine, 2-ethyl-4,4-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazine ring .
Scientific Research Applications
4H-1,3-Benzothiazine, 2-ethyl-4,4-dimethyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-1,3-Benzothiazine, 2-ethyl-4,4-dimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s heteroatoms can engage in hydrogen bonding and π–π interactions with biological targets, leading to its biological activities . For example, it can inhibit enzymes or interact with receptors, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4H-1,3-Benzothiazine, 2-ethyl-4,4-dimethyl-, hydrochloride include:
- 4H-1,4-Benzothiazine derivatives
- 2-Amino-4H-3,1-benzoxazin-4-ones
- 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones
Uniqueness
What sets this compound apart is its unique substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity.
Properties
CAS No. |
61982-19-2 |
---|---|
Molecular Formula |
C12H16ClNS |
Molecular Weight |
241.78 g/mol |
IUPAC Name |
2-ethyl-4,4-dimethyl-1,3-benzothiazine;hydrochloride |
InChI |
InChI=1S/C12H15NS.ClH/c1-4-11-13-12(2,3)9-7-5-6-8-10(9)14-11;/h5-8H,4H2,1-3H3;1H |
InChI Key |
SHGCPHBWLSSLOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(C2=CC=CC=C2S1)(C)C.Cl |
Origin of Product |
United States |
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